molecular formula C20H18N4O3 B11188206 N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B11188206
M. Wt: 362.4 g/mol
InChI Key: BKPRKOSJEIHXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b]pyrazol-2-one core substituted with a phenyl group at the 7-position and an acetamide moiety linked to a 2-methoxyphenyl group.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H18N4O3/c1-27-17-10-6-5-9-15(17)22-18(25)11-16-20(26)23-19-14(12-21-24(16)19)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3,(H,22,25)(H,23,26)

InChI Key

BKPRKOSJEIHXPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-b]pyrazole core, which is known for its diverse biological activities. The presence of the methoxyphenyl and acetamide groups contributes to its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer effects across various cancer cell lines. Table 1 summarizes the cytotoxicity data against selected cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.74Induction of apoptosis
Hep-20.39Inhibition of Aurora-A kinase
HCT1160.46Cell cycle arrest at SubG1/G1 phase
A5490.28Induction of autophagy

The compound exhibits its anticancer effects through multiple pathways:

  • Apoptosis Induction : Studies indicate that this compound can trigger programmed cell death in cancer cells. This is evidenced by the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Kinase Inhibition : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as Aurora-A kinase. Inhibition of these kinases disrupts cell cycle regulation, leading to reduced proliferation of cancer cells.
  • Autophagy Modulation : Research indicates that this compound may induce autophagy in certain cell lines, which can either promote cell survival or lead to cell death depending on the cellular context.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: MCF7 Cell Line

In a controlled study, MCF7 cells treated with varying concentrations of the compound exhibited a dose-dependent reduction in viability. The IC50 value was determined to be 0.74 µM, indicating potent cytotoxicity.

Study 2: Hep-2 Cell Line

Another study focused on Hep-2 cells revealed an IC50 value of 0.39 µM. The mechanism was linked to the inhibition of Aurora-A kinase activity, suggesting potential for use in targeted therapy for head and neck cancers.

Study 3: HCT116 Cell Line

HCT116 cells displayed significant sensitivity to the compound with an IC50 of 0.46 µM. The treatment resulted in cell cycle arrest at the SubG1/G1 phase, indicating interference with cellular replication processes.

Scientific Research Applications

Anticancer Activity

N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide has been investigated for its potential anticancer properties. Preliminary studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects : Research has demonstrated that derivatives of imidazo[1,2-b]pyrazoles show promising activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanisms often involve inhibition of cell proliferation and induction of apoptosis. For instance, a related compound exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT116 cells, indicating potent activity .
  • Mechanistic Insights : Studies have suggested that these compounds can interfere with key signaling pathways involved in cancer cell survival and proliferation. For example, they may inhibit enzymes critical for DNA synthesis or induce oxidative stress leading to cell death .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization strategies.

Other Biological Activities

Beyond anticancer properties, compounds similar to this compound have been explored for other pharmacological activities:

Potential Applications

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Neuroprotective Effects : Certain compounds in this class have demonstrated neuroprotective properties in preclinical models, indicating potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

  • Core Heterocycle : The imidazo[1,2-b]pyrazol-2-one core in the target compound is distinct from benzothiazole (Compound 8, ), imidazo[1,2-a]pyridine (), and triazolo-pyrimidine () analogs. These cores influence electronic properties and binding interactions—e.g., the pyrazol-2-one moiety may enhance hydrogen-bonding capacity compared to benzothiazole .
  • In contrast, chloroacetamide derivatives (e.g., metazachlor) prioritize herbicidal activity via electrophilic reactivity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization and coupling steps. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates.
  • Purification : Column chromatography or HPLC ensures ≥95% purity .
    • Example Protocol :
  • Step 1: Formation of imidazo[1,2-b]pyrazole core via cyclization under reflux.
  • Step 2: Acetamide coupling using EDC/HOBt activation.
  • Step 3: Final purification via reverse-phase HPLC .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What preliminary assays are used to evaluate biological activity?

  • In Vitro Screening :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins.
  • Cellular Viability : MTT assay in cancer cell lines (e.g., IC₅₀ determination) .
    • Target Prioritization : Computational docking (e.g., AutoDock Vina) to predict binding affinity to imidazole-linked targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Methodology :

  • Substituent Variation : Modify methoxy or phenyl groups to assess impact on potency.
  • Activity Comparison : Test analogs in enzyme inhibition assays (Table 1).
    • Example SAR Table :
Substituent PositionModificationIC₅₀ (μM)Notes
2-Methoxyphenyl-OCH₃0.12High affinity
3-Fluorophenyl-F0.45Reduced solubility
Unsubstituted phenylNone>10Low activity
Data inferred from triazolopyrimidine analogs .

Q. How should researchers resolve contradictions in reported biological data?

  • Root Cause Analysis :

  • Assay Variability : Compare buffer pH, temperature, and enzyme sources across studies.
  • Statistical Validation : Use ANOVA to assess significance of replicate discrepancies (e.g., n ≥ 4 replicates) .
    • Case Study : Conflicting IC₅₀ values may arise from differences in cell line passage numbers or assay endpoints (e.g., ATP vs. resazurin-based viability) .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Animal Models :

  • Dosing Regimen : Pharmacokinetic profiling (e.g., IV/PO administration) to determine bioavailability.
  • Control Groups : Include vehicle and positive controls (e.g., cisplatin for oncology models).
    • Endpoint Analysis : Histopathology and biomarker quantification (e.g., ELISA for inflammatory cytokines) .

Q. How can environmental impact assessments be integrated into research?

  • Ecotoxicology Protocols :

  • Biodegradation : OECD 301F test to measure degradation half-life in aqueous systems.
  • Aquatic Toxicity : Daphnia magna LC₅₀ assays .
    • Analytical Monitoring : LC-MS/MS to detect compound residues in environmental samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.